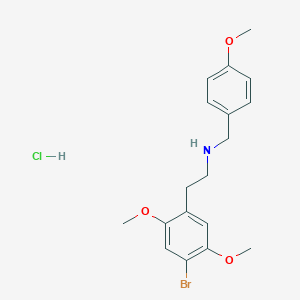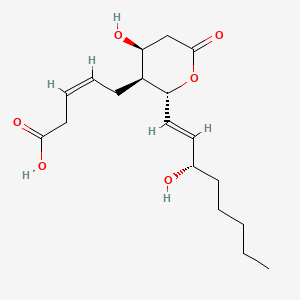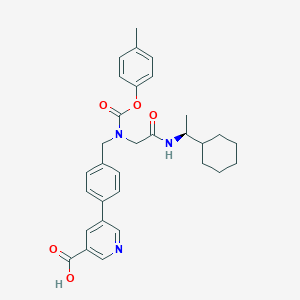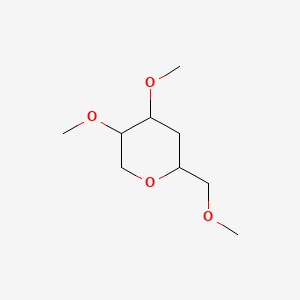
罗丹明 B 异硫氰酸酯(混合异构体)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodamine B isothiocyanate (RITC) is a cell-permeant fluorogenic dye most often used as a conjugate to antibodies and proteins for fluorescence detection in microscopy. It displays excitation/emission maxima of 570/595 nm, respectively, and can be used in conjunction with immunohistochemistry for multi-labeling studies. It has also been used as an anterograde and retrograde tracer in neurons and in nanoparticles to detect apoptosis.
科学研究应用
蛋白质标记
罗丹明 B 异硫氰酸酯在各种生物学应用中被广泛用作荧光标记 . 它特别适用于蛋白质标记 ,其与牛血清白蛋白的标记效率超过70% .
荧光显微镜
罗丹明 B 异硫氰酸酯是一种细胞可渗透的荧光染料,最常用于与抗体和蛋白质结合,以在显微镜下进行荧光检测 . 它的激发/发射最大值分别为570/595纳米 .
表面增强拉曼散射 (SERS)
罗丹明 B 异硫氰酸酯被吸附到二氧化硅或聚苯乙烯珠上的 Ag 上 . 它不仅表现出强烈的表面增强拉曼散射 (SERS) 信号,而且还表现出可测量的荧光量 .
神经元示踪剂
罗丹明 B 异硫氰酸酯已被用作神经元中的顺行和逆行示踪剂 . 这使得可以跟踪神经元通路并研究神经元连接性。
细胞凋亡检测
作用机制
Target of Action
Rhodamine B Isothiocyanate (RBITC) is primarily used as a fluorogenic dye . It is often conjugated to antibodies and proteins, serving as a fluorescent tag for fluorescence detection in microscopy . The primary targets of RBITC are therefore the proteins or antibodies to which it is conjugated.
Mode of Action
RBITC interacts with its targets (proteins or antibodies) through covalent attachment. The isothiocyanate functional group in RBITC forms a stable thiourea linkage with amino groups on proteins and other biomolecules . This interaction results in the protein or antibody being fluorescently labeled, allowing for detection and visualization in microscopy applications .
Biochemical Pathways
The exact biochemical pathways affected by RBITC depend on the specific proteins or antibodies to which it is conjugated. Instead, it serves as a tool for visualizing and tracking the behavior of its target molecules within these pathways .
Pharmacokinetics
Its bioavailability would be determined by factors such as its degree of conjugation to target molecules and the specific conditions of the experimental system .
Result of Action
The primary result of RBITC’s action is the fluorescent labeling of target proteins or antibodies. This allows for the visualization of these targets under a microscope, aiding in various biological research applications . For example, it can be used to track the movement of these molecules within cells, or to identify the presence of specific antigens in immunohistochemistry .
Action Environment
The action of RBITC can be influenced by various environmental factors. For instance, the fluorescence of RBITC is dependent on the pH of the environment . Additionally, the stability of the RBITC conjugate can be affected by temperature, with storage typically recommended at −20°C . The solvent used can also impact the fluorescence properties of RBITC .
生化分析
Biochemical Properties
Rhodamine B isothiocyanate (mixed isomers) is commonly used as a conjugate to antibodies and proteins for fluorescence detection in microscopy . It exhibits not only a strong surface-enhanced Raman scattering (SERS) signal but also a measurable amount of fluorescence . The Rhodamine B isothiocyanate (mixed isomers)-modified Ag-deposited silica or polystyrene beads disperse well in ethanol . They are also readily coated in water with polyelectrolytes for their further derivatization with biological molecules of interest that can bind to target molecules .
Cellular Effects
Rhodamine B isothiocyanate (mixed isomers) is a cell-permeant fluorogenic dye . It can be used in conjunction with immunohistochemistry for multi-labeling studies . It has also been used as an anterograde and retrograde tracer in neurons and in nanoparticles to detect apoptosis .
Molecular Mechanism
It is known that it can bind to various biomolecules, including proteins and antibodies, which allows it to be used as a fluorescent tag . This binding can influence the function of these biomolecules, potentially leading to changes in cellular processes.
Temporal Effects in Laboratory Settings
It is known that Rhodamine B isothiocyanate (mixed isomers) exhibits a strong fluorescence signal, which can be used to track the movement and interactions of tagged biomolecules over time .
属性
IUPAC Name |
[9-(2-carboxy-4-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;[9-(2-carboxy-5-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H29N3O3S.2ClH/c1-5-31(6-2)20-10-13-23-26(16-20)35-27-17-21(32(7-3)8-4)11-14-24(27)28(23)25-15-19(30-18-36)9-12-22(25)29(33)34;1-5-31(6-2)20-10-13-23-26(16-20)35-27-17-21(32(7-3)8-4)11-14-24(27)28(23)22-12-9-19(30-18-36)15-25(22)29(33)34;;/h2*9-17H,5-8H2,1-4H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHFWDRVFPQJSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)O.CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)O.[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H60Cl2N6O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1072.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bicyclo[2.2.1]heptane-1-carboxylic acid, 2-ethoxy-7,7-dimethyl-, (1S-endo)- (9CI)](/img/new.no-structure.jpg)
![(2S)-2-Methylbutyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B593652.png)
![9-Oxa-4-thiabicyclo[6.1.0]nonane](/img/structure/B593653.png)
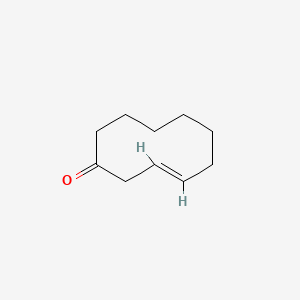
![[1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B593655.png)
